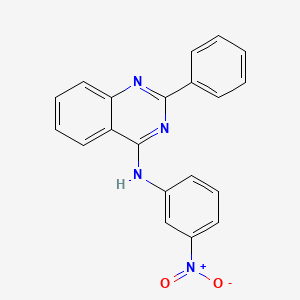
N-(3-nitrophenyl)-2-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-2-phenylquinazolin-4-amine: is an organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core substituted with a phenyl group at the 2-position and a 3-nitrophenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-2-phenylquinazolin-4-amine typically involves the condensation of 2-phenylquinazolin-4-amine with 3-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-(3-nitrophenyl)-2-phenylquinazolin-4-amine can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products Formed:
Reduction: 3-aminophenyl-2-phenylquinazolin-4-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(3-nitrophenyl)-2-phenylquinazolin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinazoline core can also interact with DNA or RNA, inhibiting their function and leading to cell death.
Comparison with Similar Compounds
2-phenylquinazolin-4-amine: Lacks the nitro group, resulting in different biological activities.
N-(4-nitrophenyl)-2-phenylquinazolin-4-amine: Similar structure but with the nitro group at the 4-position, leading to different reactivity and biological properties.
N-(3-aminophenyl)-2-phenylquinazolin-4-amine: The reduced form of N-(3-nitrophenyl)-2-phenylquinazolin-4-amine, with different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical reactivity and biological activity. The combination of the quinazoline core with the nitro and phenyl substituents makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H14N4O2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14N4O2/c25-24(26)16-10-6-9-15(13-16)21-20-17-11-4-5-12-18(17)22-19(23-20)14-7-2-1-3-8-14/h1-13H,(H,21,22,23) |
InChI Key |
KBEUKMLEXDGSBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















